methyl 4-(methylsulfanyl)pentanoate

描述

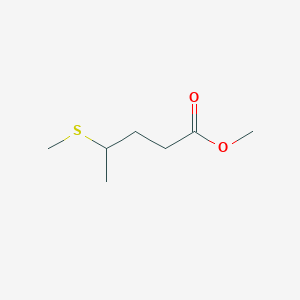

Methyl 4-(methylsulfanyl)pentanoate (CAS: 1462-12-0) is an organic compound with the molecular formula C₈H₁₄O₂S and a molecular weight of 186.21 g/mol . Structurally, it consists of a pentanoate backbone (a five-carbon ester) substituted with a methylsulfanyl (-S-CH₃) group at the fourth carbon. The compound is characterized by its sulfur-containing functional group, which distinguishes it from simpler esters like methyl pentanoate.

属性

IUPAC Name |

methyl 4-methylsulfanylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-6(10-3)4-5-7(8)9-2/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDVRXFTROITCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(methylsulfanyl)pentanoate typically involves esterification reactions. One common method is the reaction of 4-methylsulfanylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product.

化学反应分析

Types of Reactions

methyl 4-(methylsulfanyl)pentanoate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Amides or other esters, depending on the nucleophile used.

科学研究应用

methyl 4-(methylsulfanyl)pentanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of methyl 4-(methylsulfanyl)pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The sulfur atom in the compound may also play a role in its biological activity by interacting with thiol groups in proteins and enzymes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl Pentanoate (C₆H₁₂O₂)

- Structure : A straight-chain methyl ester without substituents.

- Molecular Weight : 116.16 g/mol (significantly lighter due to the absence of sulfur).

- Key Differences: Lacks the methylsulfanyl group, resulting in lower polarity and molecular weight. In extraction studies, methyl pentanoate exhibited lower area percentages (1.06–1.62%) compared to sulfur-containing analogs, suggesting differences in volatility or extraction efficiency .

4-(Methylthio)-2-Pentanone (C₆H₁₂OS)

- Structure : A ketone with a methylthio group at the fourth carbon.

- Key Differences: The ketone functional group (C=O) replaces the ester (COOCH₃), altering reactivity. For instance, ketones undergo nucleophilic additions, whereas esters participate in hydrolysis or transesterification. This compound’s boiling point and solubility would differ due to reduced polarity compared to methyl 4-(methylsulfanyl)pentanoate .

Benzyl Pentanoate (C₁₂H₁₆O₂)

- Structure: A pentanoate ester with a benzyl group (-O-CH₂-C₆H₅).

- Key Differences: The aromatic benzyl group increases molecular weight (192.25 g/mol) and lipophilicity, enhancing solubility in non-polar solvents. Unlike this compound, benzyl pentanoate is more likely to be used in flavorings or perfumes due to its phenyl moiety .

Substituent Position and Chain Length

Methyl 5-(3-Hydroxyphenoxy)-Pentanoate (C₁₂H₁₆O₄)

- Structure: A pentanoate ester with a hydroxyphenoxy group at the fifth carbon.

- This contrasts with the sulfur-based hydrophobicity of this compound .

Methyl 4-(3-Hydroxyphenoxy)-Butanoate (C₁₁H₁₄O₄)

- Structure: A shorter four-carbon ester chain with a hydroxyphenoxy substituent.

- Key Differences: The reduced chain length lowers molecular weight (210.23 g/mol vs. 186.21 g/mol for the target compound) and may decrease lipophilicity. The hydroxyphenoxy group also imparts antioxidant or bioactive properties absent in the sulfur-containing analog .

Heterocyclic and Complex Derivatives

Methyl 2-Amino-2-Methyl-4-(4-Methyl-1H-Pyrazol-1-yl)Pentanoate (C₁₁H₁₈N₂O₂)

- Structure: Features a pyrazole ring and amino group.

- This compound’s complexity (molecular weight: 225.29 g/mol) contrasts with the simpler sulfur-based structure of this compound .

(R)-Methyl 4-((Steroidal Backbone)Pentanoate (C₂₅H₄₂O₄)

- Structure: A steroid-conjugated pentanoate with hydroxyl groups.

- Key Differences: The steroidal backbone (molecular weight: 406.61 g/mol) enables interactions with biological membranes or receptors, making it relevant in drug design. This is structurally distinct from the small, sulfur-functionalized this compound .

生物活性

Methyl 4-(methylsulfanyl)pentanoate is an organic compound with the molecular formula C₇H₁₄O₂S. It features a methylsulfanyl group attached to a pentanoate structure, which influences its biological activity. This article explores the compound's biological properties, potential applications, and relevant research findings.

- Molecular Structure : this compound consists of a pentanoate backbone with a methylsulfanyl substituent. This unique structure contributes to its reactivity and interaction with biological systems.

- Molecular Weight : The molecular weight is approximately 158.25 g/mol.

Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections summarize key findings regarding the biological activity of this compound.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds containing methylsulfanyl groups. For instance, derivatives of methylsulfanyl esters have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.

- Mechanism of Action : The antimicrobial effect is believed to result from the disruption of microbial cell membranes and interference with metabolic processes.

Antifungal Activity

In addition to antibacterial properties, this compound may exhibit antifungal activity. Compounds with similar functional groups have been documented to inhibit fungal growth by targeting specific cellular mechanisms.

- Case Study : Research on related compounds has demonstrated effective inhibition against common fungal pathogens, indicating potential for therapeutic applications in treating fungal infections.

Research Findings and Case Studies

A review of literature reveals various studies focusing on the biological activities of methylsulfanyl-containing compounds:

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Functional Groups : The presence of the methylsulfanyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

- Chain Length : Variations in the carbon chain length can affect the compound's interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。